(5-Nitro-1,2-benzothiazol-3-yl)urea
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Overview
Description
(5-Nitro-1,2-benzothiazol-3-yl)urea is a chemical compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Nitro-1,2-benzothiazol-3-yl)urea typically involves the reaction of 5-nitro-1,2-benzothiazol-3-amine with an isocyanate or carbamoyl chloride. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
(5-Nitro-1,2-benzothiazol-3-yl)urea undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, ethanol as solvent.
Substitution: Nucleophiles such as amines or thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic or basic aqueous solutions, elevated temperatures.
Major Products Formed
Reduction: 5-Amino-1,2-benzothiazol-3-yl)urea.
Substitution: Various substituted benzothiazole derivatives.
Hydrolysis: 5-Nitro-1,2-benzothiazol-3-amine and carbon dioxide.
Scientific Research Applications
Mechanism of Action
The mechanism of action of (5-Nitro-1,2-benzothiazol-3-yl)urea involves its interaction with specific molecular targets and pathways:
Protein Aggregation Inhibition: The compound has been shown to inhibit the aggregation of proteins such as α-synuclein and tau, which are implicated in neurodegenerative diseases.
Molecular Targets: The primary molecular targets include misfolded proteins prone to aggregation.
Pathways Involved: The compound’s activity is mediated through pathways related to protein homeostasis and cellular stress responses.
Comparison with Similar Compounds
Similar Compounds
5-Nitro-1,2-benzothiazol-3-amine: A closely related compound with similar structural features but lacking the urea moiety.
4-(Benzo[d]thiazol-2-yl)aniline: Another benzothiazole derivative with different functional groups and biological activities.
N-Ethyl-1-[(ethylcarbamoyl)(5-nitro-1,2-benzothiazol-3-yl)amino]formamide: A derivative with additional functional groups that modulate its activity.
Uniqueness
(5-Nitro-1,2-benzothiazol-3-yl)urea is unique due to its combination of a nitro group and a urea moiety, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
105734-70-1 |
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Molecular Formula |
C8H6N4O3S |
Molecular Weight |
238.23 g/mol |
IUPAC Name |
(5-nitro-1,2-benzothiazol-3-yl)urea |
InChI |
InChI=1S/C8H6N4O3S/c9-8(13)10-7-5-3-4(12(14)15)1-2-6(5)16-11-7/h1-3H,(H3,9,10,11,13) |
InChI Key |
JMPZRMAGCDMROS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=NS2)NC(=O)N |
Origin of Product |
United States |
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